4-Pentylcyclohexa-2,5-dien-1-one
Description
Properties
CAS No. |
189358-10-9 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
4-pentylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H16O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-10H,2-5H2,1H3 |
InChI Key |
PPCRSEVCDBIKRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C=CC(=O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Wittig Reaction-Based Synthesis
General Procedure and Mechanism
The Wittig reaction is a cornerstone for constructing the enone moiety in cyclohexadienones. As demonstrated in the synthesis of enone-tethered cyclohexadienones (e.g., compound 1ah ), the protocol involves:
- Phosphorane Preparation : Reacting 2-bromoacetophenone with PPh₃ in toluene at 80°C to form a phosphonium salt, followed by Na₂CO₃-mediated elimination to generate the Wittig reagent.
- Aldehyde Coupling : Treating a pentyl-containing aldehyde (e.g., 4-oxopentanal) with the Wittig reagent in CHCl₃ at 65°C, yielding the enone intermediate.
- Cyclization : Oxidative cyclization using Dess–Martin periodinane or PhI(OAc)₂ to form the cyclohexadienone core.
Table 1: Optimized Conditions for Wittig-Based Synthesis
Diels-Alder Cycloaddition Approach
Reaction Design and Substrates
The Diels-Alder reaction constructs the cyclohexadienone ring via [4+2] cycloaddition. For example, Brassard’s diene (4 ) reacts with pentyl-substituted dienophiles (e.g., quinones) under microwave irradiation to enhance regioselectivity.
Table 2: Diels-Alder Reaction Parameters
| Dienophile | Diene | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Pentyl-quinone | Brassard’s diene | MW, 150°C, 10 min | 75–85 | |
| Pentyl-maleic anhydride | Chan’s diene | Reflux, THF, 12 h | 60–65 |
Reductive Alkylation of 2,5-Dihydroxy-1,4-Benzoquinone
Organocatalytic Reductive Coupling (OrgRC)
A scalable route involves:
- Protection : Di-OH protection of 2,5-dihydroxy-1,4-benzoquinone using TBSCl.
- Reductive Alkylation : Hantzsch ester-mediated coupling with pentanal under organocatalytic conditions (e.g., thiourea catalysts).
- Deprotection : TBAF-mediated removal of TBS groups, followed by oxidation to the diketone.
Table 3: Reductive Alkylation Optimization
| Parameter | Optimal Value | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Catalyst | Thiourea (10 mol%) | 78–82 | >95 | |
| Solvent | MeCN | 80 | 93 | |
| Temperature | 25°C | 82 | 94 |
Alkylation-Cyclization Strategy
Phenolic Alkylation Followed by Oxidative Cyclization
This method involves:
- Alkylation : Reacting 4-methylphenol with 1-bromopentane under basic conditions (K₂CO₃, DMF).
- Oxidation : PhI(OAc)₂-mediated cyclization in CH₂Cl₂/ethylene glycol to form the cyclohexadienone ring.
Table 4: Alkylation-Cyclization Performance
| Step | Conditions | Yield (%) | Selectivity | Source |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 12 h | 70–75 | >90% | |
| Cyclization | PhI(OAc)₂, CH₂Cl₂, rt, 2 h | 85–90 | N/A |
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Avg. Yield (%) | Steps | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Wittig Reaction | 65–70 | 3–4 | Moderate | Medium |
| Diels-Alder | 70–75 | 2–3 | High | Low |
| Reductive Alkylation | 78–82 | 3 | High | High |
| Alkylation-Cyclization | 75–80 | 2 | Moderate | Medium |
Chemical Reactions Analysis
Types of Reactions: 4-Pentylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol derivative.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the cyclohexadienone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinones, cyclohexanol derivatives, and various substituted cyclohexadienones .
Scientific Research Applications
4-Pentylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Pentylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Key Research Findings
Steric Effects : Bulky substituents (e.g., benzhydrylidene) reduce synthetic yields and alter regioselectivity in C−H activation reactions .
Electronic Effects: Electron-withdrawing groups (e.g., bromo) enhance electrophilicity of the dienone core, accelerating Michael additions or Diels-Alder reactions .
Lipophilicity Trends : Log P values scale with substituent size: methyl (1.8) < ethyl (2.1) < pentyl (~3.5–4.0) < benzhydrylidene (5.3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
